molecular formula C15H19N3O4 B2894632 4-((2-Cyanophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid CAS No. 1048005-56-6

4-((2-Cyanophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid

Cat. No. B2894632
CAS RN: 1048005-56-6
M. Wt: 305.334
InChI Key: ASKALHYUJKUITJ-UHFFFAOYSA-N
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Description

4-((2-Cyanophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as CP94, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body.

Scientific Research Applications

1. Chemical Reactions and Mechanisms

4-Oxobutanoic acids, including derivatives similar to 4-((2-Cyanophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, are involved in complex chemical reactions. For instance, Amalʼchieva et al. (2022) studied the interactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of benzopyrroloxazine derivatives. Quantum-chemical calculations supported the proposed reaction mechanisms, highlighting the nucleophilicity and electrophilic centers in these reactions (Amalʼchieva et al., 2022).

2. Biological Synthesis and Neurotoxins

In a different context, Nunn and Codd (2017) investigated the biosynthesis of certain neurotoxic amino acids in cyanobacteria, which involves compounds structurally related to 4-oxobutanoic acids. These amino acids, including 2,4-diaminobutanoic acid, are widespread in cyanobacterial species and exhibit neurotoxic properties (Nunn & Codd, 2017).

3. Analytical Chemistry Applications

Zhang et al. (2008) synthesized haptens related to 4-oxobutanoic acid derivatives for the development of a sensitive ELISA for detecting fenthion in fruit samples. This demonstrates the application of such compounds in creating analytical tools for monitoring agricultural samples (Zhang et al., 2008).

4. Nonlinear Optical Materials

Vanasundari et al. (2018) conducted a study on butanoic acid derivatives, providing insights into their potential as nonlinear optical materials. The study involved vibrational, structural, electronic, and optical studies, indicating the versatility of these compounds in material science applications (Vanasundari et al., 2018).

5. Antifungal and Antibacterial Activities

Sirajuddin et al. (2020) explored the antifungal and antibacterial properties of 5-coordinated Sn(IV) complexes based on a carboxylate ligand structurally similar to 4-oxobutanoic acid derivatives. The study highlighted the potential of these complexes in inhibiting various pathogens, suggesting their use in pharmaceutical applications (Sirajuddin et al., 2020).

properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKALHYUJKUITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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